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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two inhibitors,

CH6953755 and bosutinib. The information presented herein is supported by experimental data

to assist researchers in making informed decisions for their studies.

Introduction
CH6953755 is a potent and highly selective inhibitor of YES1 kinase, a member of the SRC

family of non-receptor tyrosine kinases.[1] It has demonstrated significant antitumor activity in

preclinical models of cancers with YES1 gene amplification. Bosutinib is a dual inhibitor of the

SRC and ABL tyrosine kinases.[2] It is an approved therapeutic for certain types of chronic

myeloid leukemia (CML).[3] While both compounds target members of the SRC kinase family,

their selectivity profiles across the human kinome differ significantly, which has important

implications for their therapeutic applications and potential off-target effects.

Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of CH6953755 and bosutinib against a

panel of 39 kinases. The data, derived from a KINOMEscan™ assay, is presented as the

percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. Lower

percentages indicate stronger inhibition.
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Kinase Target CH6953755 (% Control) Bosutinib (% Control)

YES1 0.2 1.1

SRC 1.1 0.4

ABL1 98 0.08

LCK 0.9 0.1

LYN 1.8 0.1

FGR 0.5 0.1

HCK 1.1 0.2

BLK 0.8 0.1

FYN 1.2 0.2

ABL2 99 0.1

ARG 99 0.1

TEC 33 0.2

BTK 60 0.2

ITK 45 0.2

BMX 88 0.3

TXK 78 0.3

EGFR 99 2.3

ERBB2 99 4.5

ERBB4 99 3.1

VEGFR2 99 1.5

KIT 99 85

PDGFRα 99 75

PDGFRβ 99 65
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FLT3 99 25

c-MET 99 90

RON 99 95

TIE2 99 8.9

FAK 99 15

PYK2 99 20

ACK1 99 5.5

MEK1 99 99

ERK2 99 99

p38α 99 99

JNK1 99 99

AKT1 99 99

S6K1 99 99

ROCK1 99 98

ROCK2 99 97

AURKA 99 99

Data adapted from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019 Nov

15;79(22):5734-5745.

Primary Target IC50 Values:

Inhibitor Primary Target(s) IC50 (nM)

CH6953755 YES1 1.8[1]

Bosutinib SRC 1.2[4]

ABL <1.0[4]
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Experimental Protocols
The kinase selectivity data presented was generated using the KINOMEscan™ platform, a

competition binding assay. A general protocol for a radiometric kinase inhibition assay is also

provided as a common method for determining IC50 values.

KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a compound to a panel of kinases.

Principle: The assay is based on the competition between the test compound and an

immobilized, active-site directed ligand for binding to the kinase of interest. The amount of

kinase captured by the immobilized ligand is measured, and a reduction in this amount in the

presence of the test compound indicates binding.[4][5]

Methodology:

Kinase Preparation: Human kinases are expressed as fusions with a DNA tag.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the

test compound (CH6953755 or bosutinib) at a fixed concentration (e.g., 1 µM). A DMSO

control is run in parallel.

Quantification: After incubation and washing steps to remove unbound components, the

amount of kinase bound to the solid support is quantified by qPCR using primers specific for

the DNA tag.

Data Analysis: The amount of kinase detected in the presence of the test compound is

compared to the DMSO control to calculate the percentage of control. A lower percentage

indicates a stronger interaction between the compound and the kinase.

Radiometric Kinase Inhibition Assay (General Protocol)
This method is commonly used to determine the potency (IC50) of a kinase inhibitor.
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Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a

specific substrate by the kinase. The inhibitory effect of a compound is determined by the

reduction in substrate phosphorylation.

Methodology:

Reaction Mixture: A reaction buffer containing the purified kinase, its specific substrate

(peptide or protein), and a range of concentrations of the inhibitor (or DMSO as a vehicle

control) is prepared.

Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature

(e.g., 30°C).

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto

phosphocellulose paper followed by washing.

Detection: The amount of radioactivity incorporated into the substrate is measured using a

scintillation counter.

Data Analysis: The percentage of kinase activity at each inhibitor concentration is calculated

relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-

response curve.

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by CH6953755 and

bosutinib.
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Caption: YES1 signaling pathway inhibited by CH6953755.
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Caption: BCR-ABL and SRC signaling pathways inhibited by bosutinib.
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This comparative guide highlights the distinct selectivity profiles of CH6953755 and bosutinib.

CH6953755 is a highly selective inhibitor of YES1, with minimal off-target activity against the

tested panel of kinases. In contrast, bosutinib is a potent dual inhibitor of SRC and ABL

kinases, with activity against several other SRC family kinases. This difference in selectivity is a

critical factor for researchers to consider when selecting an inhibitor for their specific

experimental needs, as it can significantly influence the interpretation of results and the

potential for off-target effects. The detailed experimental protocols and signaling pathway

diagrams provided offer a comprehensive resource for understanding and utilizing these two

kinase inhibitors in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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